Whitepaper: Structural Mechanics and Physicochemical Profiling of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
Whitepaper: Structural Mechanics and Physicochemical Profiling of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6)
Executive Summary & Structural Deconstruction
In modern drug discovery and advanced materials science, the precise engineering of molecular architectures dictates both efficacy and safety. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate [1] is a highly specialized biochemical building block characterized by a unique Donor-π-Acceptor (D-π-A) conjugated system.
Structurally, the molecule is anchored by a central phenyl ring, flanked by three critical functional motifs:
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The Electron-Donating Group (EDG): A para-amino (-NH2) group that acts as a strong electron donor.
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The Steric Shield: Two ortho-ethyl (-CH2CH3) groups at the 3 and 5 positions that provide significant steric bulk around the amino group.
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The Electron-Withdrawing Group (EWG): An ethyl acrylate moiety (-CH=CH-COOCH2CH3) at the 1-position, which serves as a conjugated Michael acceptor.
This specific arrangement creates a "push-pull" electronic environment. The electron density is pushed from the amino group through the π-system of the phenyl ring and pulled by the ester carbonyl. This electronic attenuation fundamentally alters the reactivity of the acrylate double bond, making it an invaluable intermediate for synthesizing and solvatochromic fluorophores.
Physicochemical Profiling & Druglikeness
Understanding the physicochemical properties of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate[2] is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics, evaluated against Lipinski's Rule of Five for oral bioavailability.
| Property | Value | Causality / Implication |
| CAS Number | 1076200-10-6[1] | Unique identifier for regulatory compliance and procurement tracking. |
| Molecular Formula | C15H21NO2[1] | Dictates the fundamental mass and atomic composition. |
| Molecular Weight | 247.33 g/mol [1] | Well within the ideal range (<500 Da), minimizing entropic penalties during target binding. |
| Topological Polar Surface Area | ~52.3 Ų | Facilitates excellent membrane permeability (optimal range < 90 Ų for lipid bilayer crossing). |
| Hydrogen Bond Donors | 1 (NH2 group) | Allows for precise, directional hydrogen bonding within kinase or protease active sites. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Provides multiple interaction vectors for target protein engagement. |
| LogP (Estimated) | ~3.8 | Indicates high lipophilicity driven by the 3,5-diethyl groups, ensuring hydrophobic pocket affinity. |
Application Profiling: The Attenuated Michael Acceptor
Standard acrylates are highly reactive electrophiles that can indiscriminately alkylate cellular thiols (e.g., glutathione), leading to off-target toxicity. However, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate bypasses this limitation through electronic attenuation .
Because the para-amino group donates electron density into the conjugated system, the electrophilicity of the β-carbon on the acrylate is significantly reduced. This creates a "soft" Michael acceptor. In drug development, this molecule can be integrated into a pharmacophore to selectively target highly nucleophilic, precisely positioned cysteine residues in a disease-causing protein, ignoring off-target thiols. Furthermore, the 3,5-diethyl groups restrict the rotation of the aniline moiety, maintaining optimal orbital overlap for this push-pull conjugation and preventing unwanted N-alkylation side reactions.
Structure-property relationships highlighting D-π-A conjugation and steric shielding.
Synthetic Methodology: Palladium-Catalyzed Heck Cross-Coupling
To synthesize this compound with high regioselectivity and stereoselectivity (favoring the E-isomer), a is the industry standard. The protocol below is engineered with causality and self-validating checkpoints to ensure high yield despite the steric hindrance of the starting material.
Step-by-Step Experimental Protocol
Step 1: Reaction Assembly
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Action: Charge a flame-dried Schlenk flask with 4-bromo-2,6-diethylaniline (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Tri-o-tolylphosphine [P(o-tolyl)₃] (0.10 equiv).
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Causality: P(o-tolyl)₃ is explicitly selected over standard PPh₃. The ortho-ethyl groups on the aryl bromide create massive steric hindrance. P(o-tolyl)₃ is bulkier and highly electron-rich, which facilitates the oxidative addition step and prevents catalyst deactivation by stabilizing the active Pd(0) species.
Step 2: Solvent & Base Addition
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Action: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by Triethylamine (Et₃N) (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.
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Causality: DMF is a polar aprotic solvent that stabilizes the charged transition states during the catalytic cycle. Et₃N acts as a sacrificial base to neutralize the HBr byproduct generated during β-hydride elimination, preventing the reverse reaction and driving catalytic turnover.
Step 3: Thermal Activation & Self-Validation
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Action: Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. If the starting aryl bromide persists past the 8-hour mark, catalyst poisoning (often via palladium black precipitation) has occurred. Corrective Action: Spike the reaction with an additional 2 mol% Pd(OAc)₂ to re-initiate catalytic turnover.
Step 4: Workup & Isolation
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Action: Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Palladium-catalyzed Heck cross-coupling workflow for synthesizing the target acrylate.
Orthogonal Analytical Validation Protocol
To guarantee scientific integrity and purity for downstream proteomics or biochemical research[3], the synthesized compound must undergo rigorous orthogonal validation.
1. LC-MS Profiling (Mass & Purity)
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Method: Run the sample on a C18 reverse-phase column using an Acetonitrile/Water gradient supplemented with 0.1% Formic Acid.
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Validation: The target mass must appear at m/z 248.16 [M+H]⁺ . The chromatogram must display a single, sharp peak (>98% Area Under Curve), confirming the complete removal of the unreacted aryl bromide and phosphine oxide byproducts.
2. ¹H-NMR Spectroscopy (Stereochemical Confirmation)
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Method: Acquire a 400 MHz ¹H-NMR spectrum in CDCl₃.
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Validation: The geometry of the newly formed acrylate double bond must be confirmed. The trans (E) isomer is thermodynamically favored. Look for two distinct doublet signals in the alkene region (approximately 6.3 ppm and 7.6 ppm). A coupling constant (J) of ~16 Hz definitively validates the (E)-configuration, whereas a J value of ~10 Hz would indicate an unwanted (Z)-isomer.
References
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Nature Reviews Drug Discovery: The resurgence of covalent drugs (Singh et al.). Retrieved from:[Link]
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NobelPrize.org: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Richard F. Heck). Retrieved from:[Link]

